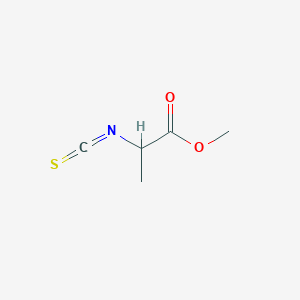

Methyl 2-isothiocyanatopropanoate

Overview

Description

Synthesis Analysis

A method for synthesizing isothiocyanates, which could potentially be applied to “Methyl 2-isothiocyanatopropanoate”, involves a “one-pot”, two-step procedure. This process uses an organic base and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) as a desulfurization reagent .

Molecular Structure Analysis

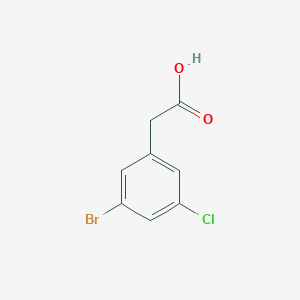

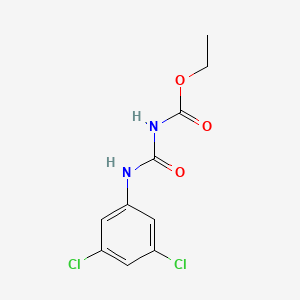

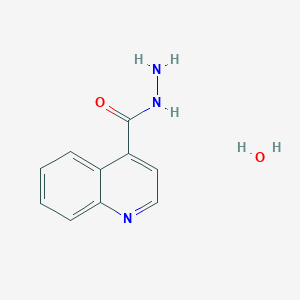

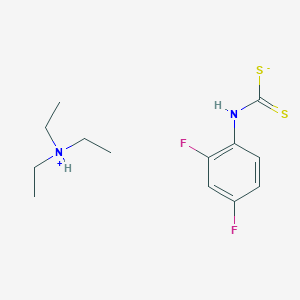

The molecular formula of “Methyl 2-isothiocyanatopropanoate” is C5H7NO2S . The molecular weight is 145.18 .

Physical And Chemical Properties Analysis

“Methyl 2-isothiocyanatopropanoate” is a solid . It has a molecular weight of 145.18 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-isothiocyanatopropanoate, focusing on six unique fields:

Pharmaceutical Research

Methyl 2-isothiocyanatopropanoate is studied for its potential in drug development, particularly as a precursor for synthesizing various bioactive compounds. Its isothiocyanate group is known for its ability to interact with biological molecules, making it a valuable intermediate in the synthesis of pharmaceuticals targeting cancer, inflammation, and bacterial infections .

Agricultural Chemistry

In agricultural chemistry, Methyl 2-isothiocyanatopropanoate is explored for its use as a pesticide and herbicide. Its isothiocyanate moiety can disrupt the metabolic processes of pests and weeds, providing an effective means of crop protection. Research focuses on optimizing its efficacy and minimizing environmental impact .

Material Science

This compound is also utilized in material science for the development of novel polymers and coatings. Its reactive isothiocyanate group allows it to form strong bonds with various substrates, enhancing the durability and functionality of materials. Applications include corrosion-resistant coatings and advanced composite materials .

Biochemical Research

In biochemical research, Methyl 2-isothiocyanatopropanoate is used as a reagent for labeling and modifying proteins. Its ability to form covalent bonds with amino groups in proteins makes it a useful tool for studying protein structure and function. This application is crucial for understanding enzyme mechanisms and developing diagnostic assays .

Safety and Hazards

The safety information for “Methyl 2-isothiocyanatopropanoate” indicates that it is classified under GHS05, GHS07, and GHS08. The hazard statements include H227, H302, H312, H315, H318, H332, H334, and H335. The precautionary statements include P210, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

methyl 2-isothiocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBLTIOKKCLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-isothiocyanatopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)